molecular formula C18H25FN4O4S2 B2828649 1-((4-fluorobenzyl)sulfonyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane CAS No. 1903898-62-3

1-((4-fluorobenzyl)sulfonyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane

Cat. No.: B2828649
CAS No.: 1903898-62-3
M. Wt: 444.54
InChI Key: WJDUUFFPBLHRKK-UHFFFAOYSA-N
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Description

1-((4-Fluorobenzyl)sulfonyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane is a synthetic chemical reagent of interest in medicinal chemistry and preclinical research, featuring a unique molecular architecture combining two distinct sulfonamide functionalities. The compound incorporates a 1,4-diazepane core, a seven-membered diazepane ring known for its conformational flexibility, which is di-substituted with sulfonyl groups. One sulfonyl group is linked to a 4-fluorobenzyl moiety, a scaffold frequently observed in compounds targeting the central nervous system . The other is connected to a 1,3,5-trimethyl-1H-pyrazole group; pyrazole sulfonamide derivatives are a prominent class of heterocycles investigated for a wide spectrum of biological activities, including anticancer and anti-inflammatory properties . The presence of dual sulfonamide groups makes this compound a valuable template for structure-activity relationship (SAR) studies, particularly in the design of novel enzyme inhibitors or receptor modulators. Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a pharmacological tool to probe biological systems. The structural elements suggest potential research applications in developing ligands for neurological targets or exploring new chemotypes in drug discovery pipelines. As with all research chemicals, this product is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet prior to handling and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

1-[(4-fluorophenyl)methylsulfonyl]-4-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN4O4S2/c1-14-18(15(2)21(3)20-14)29(26,27)23-10-4-9-22(11-12-23)28(24,25)13-16-5-7-17(19)8-6-16/h5-8H,4,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJDUUFFPBLHRKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-fluorobenzyl)sulfonyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane typically involves multiple steps:

    Formation of the Diazepane Ring: The initial step involves the formation of the 1,4-diazepane ring, which can be achieved through the cyclization of appropriate diamines with dihalides under basic conditions.

    Introduction of Sulfonyl Groups: The sulfonyl groups are introduced via sulfonylation reactions, where sulfonyl chlorides react with the diazepane ring in the presence of a base such as triethylamine.

    Attachment of Substituents: The 4-fluorobenzyl and 1,3,5-trimethyl-1H-pyrazol-4-yl groups are attached through nucleophilic substitution reactions, where the corresponding halides react with the sulfonylated diazepane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-((4-fluorobenzyl)sulfonyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or sulfides.

    Substitution: Formation of new sulfonyl derivatives with different substituents.

Scientific Research Applications

1-((4-fluorobenzyl)sulfonyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Application in the development of novel materials with specific electronic or optical properties.

    Industrial Chemistry: Use as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-((4-fluorobenzyl)sulfonyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

A. Benzodiazepine and Oxazepine Derivatives ()

Compounds 4g and 4h from share heterocyclic cores (benzodiazepine or oxazepine) but differ in substituents. For example:

  • 4g : Contains a coumarin-3-yl group and tetrazole, linked to a benzodiazepine ring.
  • 4h : Features an oxazepine ring with similar coumarin and tetrazole substituents.

Key Differences :

  • Core Flexibility : The 7-membered diazepane in the target compound offers greater conformational adaptability compared to the fused bicyclic systems in 4g/4h .
  • Substituent Effects : The sulfonyl groups in the target compound contrast with the coumarin lactone and tetrazole in 4g/4h , which may alter solubility and binding interactions. Coumarin derivatives are often fluorescent and bioactive, whereas sulfonyl groups enhance stability and hydrogen-bonding capacity.

B. Piperidine-Based Sulfonyl Derivatives ()

Patent compounds in , such as 4-(3-(methylsulfonyl)phenyl)-1-propylpiperidin-4-ol and 1,4-bis((3-(1-propylpiperidin-4-yl)phenyl)sulfonyl)butane , share sulfonyl groups but utilize a 6-membered piperidine ring.

Key Differences :

  • Substituent Placement : The target compound’s fluorobenzyl group introduces electron-withdrawing effects absent in the methylsulfonyl-phenyl groups of the piperidine analogues.

Physicochemical and Functional Group Analysis

Property Target Compound Compound 4g/4h () Piperidine Derivatives ()
Core Structure 1,4-Diazepane (7-membered) Benzodiazepine/Oxazepine (fused rings) Piperidine (6-membered)
Key Substituents Dual sulfonyl, fluorobenzyl, pyrazole Coumarin, tetrazole Methylsulfonyl-phenyl, propyl
Molecular Weight 444.54 g/mol Not reported ~350–500 g/mol (estimated)
Functional Groups Sulfonyl, fluorine, pyrazole Lactone (coumarin), tetrazole Sulfonyl, hydroxyl, alkyl chains

Implications :

  • Solubility : Sulfonyl groups in the target compound may improve aqueous solubility compared to coumarin-based 4g/4h .
  • Bioavailability: Fluorine in the benzyl group enhances membrane permeability and metabolic resistance relative to non-fluorinated analogues .

Q & A

Basic: What are the critical steps for synthesizing 1-((4-fluorobenzyl)sulfonyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves sequential sulfonylation of the diazepane core. Key steps include:

  • Sulfonyl chloride activation : React the diazepane precursor with 4-fluorobenzyl sulfonyl chloride and 1,3,5-trimethylpyrazole-4-sulfonyl chloride in anhydrous dichloromethane. Use triethylamine as a base to neutralize HCl byproducts.
  • Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates. Final purification via recrystallization in ethanol improves yield.
  • Optimization : Monitor reaction progress with TLC. Adjust stoichiometry (1.2:1 molar ratio of sulfonyl chlorides to diazepane) and temperature (0°C to room temperature) to minimize side reactions. Confirm purity via HPLC (>95%) and characterize intermediates with 1^1H/13^13C NMR .

Advanced: How can X-ray crystallography resolve ambiguities in the stereochemistry of the diazepane core?

Answer:

  • Crystal growth : Dissolve the compound in a 1:1 mixture of acetone and hexane, allowing slow evaporation.
  • Data collection : Use a single-crystal X-ray diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
  • Refinement : Process data with SHELXTL (Bruker AXS) or SHELXL for small-molecule refinement. Key parameters:
    • R-factor : Aim for <5% to ensure accuracy.
    • Torsion angles : Analyze the diazepane ring (C-N-C-C) to confirm chair or boat conformations.
    • Disorder modeling : Address sulfonyl group rotamers using PART instructions in SHELXL .

Basic: What in vitro assays are suitable for preliminary evaluation of its kinase inhibition potential?

Answer:

  • Enzyme assays : Use recombinant kinases (e.g., EGFR, CDK2) in a luminescent ADP-Glo™ assay. Prepare test compound in DMSO (final concentration 0.1–10 μM).
  • Controls : Include staurosporine (positive control) and vehicle (DMSO) for baseline correction.
  • Data analysis : Calculate IC50_{50} using non-linear regression (GraphPad Prism). Validate with dose-response curves (triplicate runs).
  • Selectivity screening : Test against a kinase panel (e.g., 50 kinases) to identify off-target effects .

Advanced: How to design structure-activity relationship (SAR) studies focusing on the pyrazole substituents?

Answer:

  • Analog synthesis : Replace 1,3,5-trimethylpyrazole with variants (e.g., 3,5-dimethyl, 4-nitro) via parallel synthesis.
  • Assay design : Test analogs in kinase inhibition and cytotoxicity assays (e.g., MTT on HEK293 cells).
  • QSAR modeling : Use partial least squares (PLS) regression to correlate substituent properties (Hammett σ, LogP) with bioactivity.
  • Key parameters :
    • Electron-withdrawing groups : Enhance sulfonyl group reactivity (e.g., nitro at pyrazole C4).
    • Steric effects : Bulky substituents may reduce binding pocket accessibility .

Advanced: How can computational methods predict metabolic stability and potential toxicophores?

Answer:

  • Metabolic prediction : Use SwissADME to identify cytochrome P450 (CYP3A4/2D6) substrates. Key alerts:
    • Sulfonyl groups : Prone to glutathione conjugation.
    • Fluorobenzyl moiety : Potential for aromatic hydroxylation.
  • Toxicity screening : Run ProTox-II to flag mutagenicity (Ames test alerts) or hepatotoxicity.
  • MD simulations : Perform 100-ns simulations (AMBER22) to assess binding mode stability in target kinases .

Advanced: How to resolve contradictions in reported IC50_{50}50​ values across different kinase assays?

Answer:

  • Assay standardization :
    • ATP concentration : Use fixed [ATP] (e.g., 10 μM) to minimize variability.
    • Enzyme lot : Source kinases from the same vendor (e.g., SignalChem).
  • Analytical validation : Confirm compound stability under assay conditions via LC-MS.
  • Meta-analysis : Apply mixed-effects models (R package metafor) to aggregate data from independent studies .

Basic: What analytical techniques are critical for characterizing degradation products under accelerated stability conditions?

Answer:

  • Forced degradation : Expose the compound to 40°C/75% RH for 4 weeks. Sample at intervals (0, 2, 4 weeks).
  • HPLC-DAD/MS : Use a C18 column (gradient: 0.1% formic acid in acetonitrile/water). Monitor degradation peaks at 254 nm.
  • Structural elucidation : Isolate major degradants (>5%) via preparative HPLC and characterize with high-resolution Q-TOF MS/MS .

Advanced: How to evaluate the compound’s blood-brain barrier (BBB) permeability using in silico and in vitro models?

Answer:

  • PAMPA-BBB assay : Prepare a 2% porcine brain lipid in dodecane membrane. Measure permeability (Pe) at pH 7.4.
  • In silico prediction : Use ADMETLab 2.0 to calculate logBB (target > −1.0 for CNS penetration).
  • Transporter effects : Test inhibition of P-glycoprotein (MDCK-MDR1 cells) to assess efflux risk .

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